7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Description
7,10-Dibenzyl-2,7,10-triazaspiro[46]undecane is a heterocyclic compound with the molecular formula C22H29N3 It is characterized by a spiro structure, which includes a triaza ring system
Properties
IUPAC Name |
7,10-dibenzyl-2,7,10-triazaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-3-7-20(8-4-1)15-24-13-14-25(16-21-9-5-2-6-10-21)19-22(18-24)11-12-23-17-22/h1-10,23H,11-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSDCUWQQWSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a dibenzylamine derivative. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 7,10-Dimethyl-2,7,10-triazaspiro[4.6]undecane
- 7,10-Diphenyl-2,7,10-triazaspiro[4.6]undecane
- 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]dodecane
Uniqueness
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane is unique due to its specific benzyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane is a heterocyclic compound characterized by its unique spiro structure, which includes a triaza ring system. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research.
- Molecular Formula : C22H29N3
- Molar Mass : 335.5 g/mol
- CAS Number : 1330765-96-2
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:
- Reagents : Diamines and dibenzylamine derivatives.
- Solvents : Dichloromethane or toluene.
- Catalysts : Triethylamine is often used to facilitate cyclization.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds with similar structures have shown efficacy against Mycobacterium tuberculosis by inhibiting DHFR, which is crucial for bacterial survival. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.01 μM for related compounds .
Anticancer Activity
The potential anticancer properties of this compound are being explored through various mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes involved in cancer cell proliferation and survival. Its unique spiro structure allows it to fit into enzyme active sites effectively.
The biological activity is primarily attributed to the compound's ability to interact with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : By binding to active sites on enzymes like DHFR, the compound can inhibit their activity, leading to reduced bacterial growth or cancer cell proliferation.
- Receptor Interaction : The spiro structure may allow for selective binding to receptors involved in signaling pathways critical for cell growth and survival.
Comparative Analysis
A comparison of this compound with structurally related compounds reveals its unique position in biological activity:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7,10-Dimethyl-2,7,10-triazaspiro[4.6]undecane | Triazine | Moderate antimicrobial |
| 7,10-Diphenyl-2,7,10-triazaspiro[4.6]undecane | Triazine | Anticancer properties |
| This compound | Spiro compound | High potential for antimicrobial and anticancer activity |
Case Studies
- Study on Antitubercular Activity : A study highlighted the efficacy of related triazaspiro compounds against multidrug-resistant strains of Mycobacterium tuberculosis by targeting DHFR .
- Cancer Cell Line Studies : In vitro studies have been conducted to assess the cytotoxicity of spiro compounds on various cancer cell lines. Results showed promising anticancer effects with low cytotoxicity towards normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
